[2-(4-Ethylphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate
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Overview
Description
[2-(4-Ethylphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate is an organic compound with a complex structure It is characterized by the presence of two phenyl rings, each substituted with different functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Ethylphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(4-methylphenyl)-4-oxobutanoic acid with 2-(4-ethylphenyl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of packed-bed reactors with catalysts like Ru/Al2O3 in toluene has been reported to be effective in similar esterification processes . The reaction parameters, such as temperature, catalyst loading, and flow rate, are optimized to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Ethylphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
[2-(4-Ethylphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Ethylphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar structural motif.
Uniqueness
[2-(4-Ethylphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-3-16-6-10-18(11-7-16)20(23)14-25-21(24)13-12-19(22)17-8-4-15(2)5-9-17/h4-11H,3,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFZPAHHZMWLGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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